2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
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Overview
Description
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound that features a benzoxazine ring fused with a thione group and a nitrophenyl substituent
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-(3-nitrophenyl)acetic acid, have been found to interact withPenicillin G acylase in Escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Biochemical Pathways
It is known that indole derivatives, which share some structural similarities with oprea1_074766, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest that Oprea1_074766 could potentially interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given its potential interaction with penicillin g acylase, it could potentially influence the metabolism of penicillin g and other similar antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitroaniline with a suitable cyclic ketone in the presence of a sulfurizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-1,3-benzoxazole: Similar structure but lacks the thione group.
2-(3-nitrophenyl)-4H-1,3-benzothiazine: Contains a sulfur atom in the ring structure.
2-(3-nitrophenyl)-1,3-benzoxazine: Lacks the tetrahydro component.
Uniqueness
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is unique due to the presence of both the thione group and the tetrahydro component, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-16(18)10-5-3-4-9(8-10)13-15-14(20)11-6-1-2-7-12(11)19-13/h3-5,8H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPXNLFUVRVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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